Cas no 1866064-69-8 (3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid)

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- EN300-1138408
- 1866064-69-8
- 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoicacid
- 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid
- 2H-1,2,3-Triazole-4-acetic acid, 2-methyl-α-(1-methylethyl)-
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- インチ: 1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-11(3)10-6/h4-5,7H,1-3H3,(H,12,13)
- InChIKey: QJBNOSLANGIKSN-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1C=NN(C)N=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 334.3±34.0 °C(Predicted)
- 酸性度係数(pKa): 3.80±0.22(Predicted)
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138408-10.0g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 10g |
$5528.0 | 2023-06-09 | ||
Enamine | EN300-1138408-5g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 5g |
$2858.0 | 2023-10-26 | |
Enamine | EN300-1138408-1.0g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 1g |
$1286.0 | 2023-06-09 | ||
Enamine | EN300-1138408-2.5g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
Enamine | EN300-1138408-5.0g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 5g |
$3728.0 | 2023-06-09 | ||
Enamine | EN300-1138408-0.5g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
Enamine | EN300-1138408-0.05g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
Enamine | EN300-1138408-10g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
Enamine | EN300-1138408-0.1g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
Enamine | EN300-1138408-0.25g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.25g |
$906.0 | 2023-10-26 |
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acidに関する追加情報
Introduction to 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid (CAS No. 1866064-69-8)
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid, identified by its CAS number 1866064-69-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a methyl-substituted butanoic acid backbone linked to a 2-methyl-2H-1,2,3-triazol-4-yl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the development of novel therapeutic agents.
The triazole ring component, specifically the 2-methyl-substituted 1,2,3-triazol-4-yl group, is a key structural feature that influences the compound's biological activity. Triazoles are well-documented for their versatility in medicinal chemistry, often serving as pharmacophores in drugs targeting various diseases. The incorporation of a methyl group at the 2-position of the triazole ring further modulates its electronic and steric properties, potentially enhancing interactions with biological targets. This structural motif has been extensively studied for its role in modulating enzyme inhibition and receptor binding affinity.
In recent years, there has been growing interest in leveraging such heterocyclic compounds for drug discovery. The methyl-substituted butanoic acid moiety provides a hydrophobic anchor that can improve membrane permeability and binding affinity to protein targets. This combination of features makes 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid a promising candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have demonstrated its utility as a building block for more complex scaffolds through various chemical transformations. For instance, the carboxylic acid group can be readily activated for amide bond formation, while the triazole ring offers opportunities for further derivatization via nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic pathways enable chemists to construct diverse libraries of derivatives for high-throughput screening.
Recent advancements in computational chemistry have also highlighted the importance of such compounds in drug design. Molecular modeling studies suggest that the triazole moiety can engage in favorable interactions with aromatic residues in protein active sites, potentially leading to potent inhibition of target enzymes. Furthermore, the methyl-substituted butanoic acid portion may contribute to optimal pharmacokinetic properties by enhancing solubility and metabolic stability. These insights are derived from large-scale virtual screening campaigns that have identified this compound as a hit candidate for further optimization.
The biological activity of 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid has been preliminarily evaluated in several contexts. Initial assays have shown modest inhibitory effects on certain kinases and proteases, suggesting its potential as an anti-inflammatory or anticancer agent. While these findings are promising, further studies are needed to fully elucidate its mechanism of action and therapeutic window. The compound's unique structural features make it an attractive scaffold for structure-based drug design (SBDD), where computational models are used to guide molecular optimization.
In addition to its pharmaceutical applications, this compound may find utility in agrochemical research. The structural motifs present in 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid are reminiscent of known bioactive agrochemicals that target plant pathogens or pests. By modifying its functional groups or exploring analogs with similar scaffolds, researchers could develop novel compounds with improved efficacy and environmental safety profiles.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to avoid side products. Recent methodologies have focused on streamlined approaches using transition-metal catalysis or enzymatic transformations to improve yield and purity. Such advancements not only facilitate access to this compound but also contribute to the broader goal of sustainable chemical synthesis.
The future prospects for 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid are bright given its versatile structural features and potential applications. As drug discovery efforts continue to evolve toward more targeted and personalized therapies, compounds like this one will play an increasingly important role in identifying new therapeutic modalities. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its potential as a lead compound or intermediate for next-generation therapeutics.
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